4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by the presence of bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, followed by demethylation using boron tribromide (BBr3) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of bromine atoms to hydrogen atoms.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to various physiological effects, which are being studied for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,5-dimethoxybenzyl bromide: Shares similar bromine and methoxy functional groups but differs in its overall structure and reactivity.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated compound with distinct chemical properties and applications.
Uniqueness
4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific arrangement of bromine and methoxy groups on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H10Br2N2O4
- Molecular Weight : 392.03 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include bromination and carboxylation processes. The following general reaction scheme is often employed:
- Bromination : The starting material undergoes bromination using bromine in an organic solvent.
- Formation of Pyrazole Ring : The intermediate is reacted with hydrazine derivatives to form the pyrazole ring.
- Carboxylation : Finally, the carboxylic acid group is introduced through carboxylation reactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis |
HepG2 (Liver) | 15.0 | Inhibition of cell proliferation |
A549 (Lung) | 12.5 | Cell cycle arrest and apoptosis induction |
The compound's mechanism appears to involve the inhibition of specific kinases and modulation of apoptotic pathways, leading to reduced viability in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
Enzyme | IC50 (µM) | Selectivity Index |
---|---|---|
COX-1 | 5.40 | High selectivity over COX-2 |
COX-2 | 0.01 |
This selectivity indicates that the compound may offer therapeutic benefits with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo, particularly in models of breast and liver cancer .
Study 2: Inflammatory Response Modulation
Another research focused on the anti-inflammatory effects of pyrazole derivatives found that this compound significantly reduced inflammation markers in animal models. The study reported a reduction in prostaglandin E2 levels and cytokine release following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O4/c1-19-7-3-5(6(13)4-8(7)20-2)10-9(14)11(12(17)18)16-15-10/h3-4H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYURWPASZYZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NNC(=C2Br)C(=O)O)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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